molecular formula C8H12O3 B8370528 2,3-Di(2-hydroxyethyl)furan

2,3-Di(2-hydroxyethyl)furan

Cat. No. B8370528
M. Wt: 156.18 g/mol
InChI Key: IGXAEZGHUPJLMO-UHFFFAOYSA-N
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Patent
US05998433

Procedure details

To a solution of the above crude 2-(3-furyl)ethanol in 200 ml of diethyl ether, 74.4 ml (119 mmol) of 1.6 M n-butyl lithium in hexane was added dropwise under ice-cooling, followed by stirring at room temperature for 1 hour. This reaction mixture was cooled to -78° C.; oxirane (obtained by adding dropwise a solution of 20.3 g (162 mmol) of 2-bromoethanol in 50 ml of tetrahydrofuran to a solution of 6.49 g (162 mmol) of sodium hydride (60% dispersion in meneral oil) in 50 ml of tetrahydrofuran, at 50° C., and trapping the resulting oxirane gas with a dry ice-acetone bath) was added; and then, 6.65 ml (54.1 mmol) of a boron trifluoride diethyl etherate was added. This reaction mixture was allowed to warm to room temperature, and stirred overnight. After aqueous sodium hydrogen carbonate was added, the reaction mixture was stirred and extracted with diethyl ether 10 times. The combined organic layer was dried over anhydrous magnesium sulfate; the solvent was distilled off under reduced pressure. The resulting crude product was purified by silica gel flush column chromatography (hexane/ethyl acetate=6/1 to 3/1 to 1/1 to ethyl acetate) to yield the desired product.
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
6.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.65 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][OH:4].[H-].[Na+].[O:7]1[CH2:9][CH2:8]1.B(F)(F)F.[CH3:14][CH2:15][O:16][CH2:17][CH3:18].C(=O)([O-])O.[Na+]>O1CCCC1>[OH:4][CH2:3][CH2:2][C:14]1[CH:18]=[CH:17][O:16][C:15]=1[CH2:8][CH2:9][OH:7] |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
20.3 g
Type
reactant
Smiles
BrCCO
Name
Quantity
6.49 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Three
Name
Quantity
6.65 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether 10 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel
CUSTOM
Type
CUSTOM
Details
flush column chromatography (hexane/ethyl acetate=6/1 to 3/1 to 1/1 to ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC1=C(OC=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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